GANT 58

Descripción

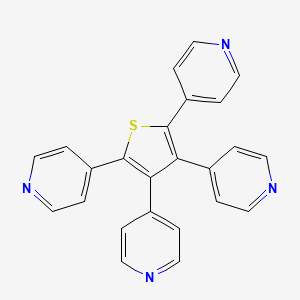

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2,4,5-tripyridin-4-ylthiophen-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N4S/c1-9-25-10-2-17(1)21-22(18-3-11-26-12-4-18)24(20-7-15-28-16-8-20)29-23(21)19-5-13-27-14-6-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWLOKMMUTWFMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C(SC(=C2C3=CC=NC=C3)C4=CC=NC=C4)C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291438 | |

| Record name | 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64048-12-0 | |

| Record name | 64048-12-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4',4'',4'''-(Thiene-2,3,4,5-tetrayl)tetrapyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

GANT 58: A Technical Guide to its Mechanism of Action on GLI1/GLI2 Transcription Factors

For Researchers, Scientists, and Drug Development Professionals

Abstract

GANT 58 is a potent and specific small-molecule inhibitor of the Glioma-associated oncogene (GLI) family of transcription factors, GLI1 and GLI2. As the terminal effectors of the Hedgehog (Hh) signaling pathway, GLI proteins are critical regulators of cell proliferation, differentiation, and patterning during embryonic development. Aberrant activation of the Hh pathway and subsequent GLI activity is implicated in the pathogenesis of numerous cancers. This compound offers a valuable tool for investigating Hh signaling and represents a potential therapeutic agent for cancers driven by aberrant GLI activation. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on GLI1 and GLI2. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Introduction to the Hedgehog Signaling Pathway and GLI Transcription Factors

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. The pathway is initiated by the binding of Hh ligands (Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then initiates a signaling cascade that culminates in the activation of the GLI family of zinc-finger transcription factors: GLI1, GLI2, and GLI3. GLI1 and GLI2 primarily function as transcriptional activators, while GLI3 can act as both an activator and a repressor. These transcription factors translocate to the nucleus and regulate the expression of target genes involved in cell cycle progression, survival, and differentiation. Dysregulation of the Hh pathway, often leading to constitutive GLI activation, is a hallmark of several cancers, including basal cell carcinoma, medulloblastoma, and certain types of lung, pancreatic, and prostate cancer.

This compound: A Direct Inhibitor of GLI-mediated Transcription

This compound is a cell-permeable, small molecule that acts as an antagonist of GLI1 and GLI2.[1][2] It functions downstream of SMO and the GLI inhibitor Suppressor of Fused (SUFU), directly targeting the GLI transcription factors at the nuclear level.[2][3][4] This makes it a valuable tool for studying Hh pathway activation that is independent of SMO, a common mechanism of resistance to SMO-targeted therapies.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of GLI-mediated transcription.[1][2][5] While the precise binding site of this compound on GLI1 and GLI2 has not been definitively elucidated in the provided search results, it is understood to interfere with the ability of these transcription factors to bind to their consensus DNA sequences in the promoters of target genes.[3] This leads to a reduction in the expression of Hh target genes such as PTCH1 and GLI1 itself.[2]

Interestingly, treatment with the related compound GANT 61 has been shown to cause an accumulation of GLI1 in the nucleus, suggesting that while it inhibits transcriptional activity, it may not prevent nuclear import.[3][4] A similar effect on GLI1 nuclear accumulation has been noted for this compound.[6][7]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity of this compound.

| Parameter | Value | Target | Assay | Cell Line | Reference |

| IC50 | ~5 µM | GLI1-induced transcription | Luciferase Reporter Assay | Shh-LIGHT2 (NIH 3T3) | [3][5] |

| IC50 | 5 µM | GLI1-induced transcription | Not Specified | Not Specified | [1][2] |

| Parameter | Value | Target | Assay | Cell Line | Reference |

| Inhibition | Significant reduction in mRNA levels | GLI1 and Hip1 | Quantitative PCR | Sufu-/- MEFs | [3] |

| Inhibition | Reduction in protein expression | GLI1 and PTCH1 | Western Blot | PANC1 and 22Rv1 | [3] |

| Inhibition | Reduction in cell proliferation | GLI-dependent cell growth | BrdU incorporation | PANC1 and 22Rv1 | [3] |

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway and this compound Inhibition

Caption: The Hedgehog signaling pathway and the inhibitory point of this compound.

Experimental Workflow: GLI-Luciferase Reporter Assay

Caption: Workflow for a GLI-responsive luciferase reporter assay.

Experimental Workflow: Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation to identify GLI interacting proteins.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These should be optimized for specific cell lines and experimental conditions.

GLI-Responsive Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on GLI1/GLI2-mediated transcriptional activity.

Materials:

-

HEK293T or NIH 3T3 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

GLI1 or GLI2 expression vector

-

GLI-responsive firefly luciferase reporter vector (e.g., pGL3-8xGliBS-Luc)

-

Renilla luciferase control vector (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

This compound (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Transfection: Co-transfect cells with the GLI expression vector, the GLI-responsive firefly luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for GLI Target Genes

Objective: To measure the effect of this compound on the mRNA expression levels of GLI target genes.

Materials:

-

Cancer cell line with active Hh signaling (e.g., PANC-1, 22Rv1)

-

This compound (dissolved in DMSO)

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound (e.g., 10 µM) or DMSO for 24-72 hours.

-

RNA Extraction: Harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a qPCR master mix, specific primers for the target genes and a housekeeping gene, and the synthesized cDNA.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control, normalized to the housekeeping gene.

Immunofluorescence for GLI1 Subcellular Localization

Objective: To visualize the effect of this compound on the subcellular localization of GLI1.

Materials:

-

Cells grown on glass coverslips

-

This compound (dissolved in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against GLI1

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells grown on coverslips with this compound (e.g., 10 µM) or DMSO for the desired time.

-

Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block non-specific binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate with the primary anti-GLI1 antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips on microscope slides.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Co-Immunoprecipitation (Co-IP)

Objective: To investigate the effect of this compound on the interaction of GLI1/GLI2 with known or novel protein partners.

Materials:

-

Cells treated with this compound or vehicle control

-

Non-denaturing lysis buffer

-

Antibody against GLI1 or GLI2

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Lysis: Lyse the treated cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the cell lysates by incubating with non-specific IgG and protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-GLI1 or anti-GLI2 antibody overnight at 4°C.

-

Bead Binding: Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated protein complexes from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against known or suspected interacting partners.

Conclusion

This compound is a specific and potent inhibitor of GLI1 and GLI2-mediated transcription, acting downstream of SMO. Its ability to target the terminal effectors of the Hedgehog pathway makes it an invaluable research tool for dissecting the complexities of Hh signaling and for exploring therapeutic strategies in cancers with aberrant GLI activation. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted mechanism of action of this compound and its potential applications in cancer biology and drug development. Further research is warranted to precisely identify the binding site of this compound on GLI proteins and to fully elucidate its impact on the GLI interactome and post-translational modifications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

The Discovery of GANT 58: A Potent Antagonist of GLI-Mediated Transcription

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GANT 58 is a small molecule inhibitor that has emerged as a critical tool in the study of the Hedgehog (Hh) signaling pathway and as a potential therapeutic agent in various cancers. Its discovery marked a significant advancement in the field, providing a means to target the pathway downstream of the frequently mutated Smoothened (SMO) receptor. This technical guide details the discovery history of this compound, its mechanism of action, and key experimental data and protocols that have defined its biological activity.

Introduction: The Need for Downstream Hedgehog Pathway Inhibitors

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of numerous cancers, including basal cell carcinoma, medulloblastoma, and cancers of the prostate, lung, and pancreas.[1] Initial drug development efforts focused on targeting the transmembrane protein Smoothened (SMO). However, the emergence of SMO mutations conferring resistance to these drugs, as well as pathway activation downstream of SMO in some cancers, highlighted the urgent need for inhibitors targeting components further down the signaling cascade.[1][2] This necessity drove the search for molecules that could directly inhibit the final effectors of the pathway, the Glioma-associated oncogene (GLI) family of transcription factors.

The Seminal Discovery of this compound

This compound was identified through a cell-based high-throughput screen designed to discover small-molecule antagonists of GLI1-mediated transcription.[1][3] The groundbreaking study, published by Lauth and colleagues in 2007, utilized a cellular reporter system to screen for compounds that could inhibit the transcriptional activity of GLI1.[1][3] This approach led to the identification of two compounds, this compound and GANT 61, which were shown to selectively inhibit GLI-mediated gene transactivation.[1][2][3]

Mechanism of Action: A Direct Antagonist of GLI

Subsequent mechanistic studies revealed that this compound acts as a potent antagonist of the GLI transcription factors.[4][5][6] It inhibits GLI1-induced transcription, effectively blocking the final step of the Hedgehog signaling pathway.[4][7][8] A key finding was that this compound functions downstream of both SMO and the Suppressor of Fused (SUFU), a negative regulator of GLI proteins.[1][5][9] This was demonstrated in experiments using cells with genetic modifications that constitutively activate the pathway downstream of SMO, where upstream inhibitors like cyclopamine (B1684311) were ineffective, but this compound could still suppress Hh target gene expression.[1][9] The inhibitor has been shown to act at the nuclear level, as it can still block transcription induced by a GLI1 mutant with a defective nuclear export signal.[4][9]

Quantitative Data Summary

The biological activity of this compound has been quantified in various assays, providing key metrics for its potency and efficacy.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (GLI1-induced transcription) | 5 µM | Cellular assays | [4][5][7][8] |

| In Vitro Concentration for Hh Pathway Inhibition | 10 µM | Shh-L2 cells, Sufu-/- MEFs | [7][9] |

| In Vivo Dosage | 50 mg/kg/day (s.c. injection) | Nude mice with 22Rv1 prostate cancer xenografts | [4][7][9] |

Experimental Protocols

Cell-Based Luciferase Reporter Assay for GLI1 Transcription

This protocol is based on the methodology used in the initial discovery of this compound.

-

Cell Culture: Human prostate cancer cells (22Rv1) are cultured in appropriate media supplemented with fetal bovine serum (FBS).

-

Transfection: Cells are transiently transfected with a GLI-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Luciferase Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency and cell viability. The IC50 value is calculated from the dose-response curve.[4]

In Vivo Xenograft Model for Antitumor Activity

This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound.

-

Cell Implantation: Nude mice are subcutaneously injected with a suspension of human cancer cells known to have an active Hedgehog pathway (e.g., 22Rv1 prostate cancer cells).[9]

-

Tumor Growth: Tumors are allowed to establish and reach a predetermined median size (e.g., ~250 mm³).[9]

-

Treatment Regimen: Mice are treated with daily subcutaneous injections of this compound (e.g., 50 mg/kg) or a vehicle control.[4][9]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers.

-

Endpoint Analysis: At the end of the treatment period (e.g., 18 days), tumors are excised, and tissues can be processed for further analysis, such as immunohistochemistry for Hh pathway target genes (e.g., PTCH1).[7][9] All animal experiments must be conducted in accordance with approved ethical guidelines.[4]

Visualizing the Mechanism and Discovery Workflow

Hedgehog Signaling Pathway and this compound's Point of Intervention

Caption: The Hedgehog signaling pathway with this compound's inhibition of GLI transcription factors.

Experimental Workflow for the Discovery of this compound

Caption: A simplified workflow illustrating the key stages in the discovery of this compound.

Conclusion

The discovery of this compound was a pivotal moment in Hedgehog pathway research. It provided a much-needed tool to probe the function of GLI transcription factors and offered a new strategy for overcoming resistance to upstream inhibitors. The data and protocols outlined in this guide provide a foundation for researchers and drug developers working to further understand and target the Hedgehog pathway in disease. The continued study of this compound and the development of next-generation GLI inhibitors hold significant promise for the treatment of a wide range of malignancies.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemical, computational and functional insights into the chemical stability of the Hedgehog pathway inhibitor GANT61 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PharmaOnco™ this compound - Creative Biolabs [creative-biolabs.com]

- 6. This compound | Hedgehog/Smoothened | TargetMol [targetmol.com]

- 7. apexbt.com [apexbt.com]

- 8. adooq.com [adooq.com]

- 9. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

GANT 58: A Technical Guide to a Downstream Hedgehog Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers. While many inhibitors target the upstream protein Smoothened (SMO), there is a compelling need for agents that act downstream, particularly for tumors with resistance to SMO antagonists or with mutations lower in the pathway. GANT 58 has emerged as a key small molecule inhibitor that directly targets the final effectors of the Hh pathway, the Glioma-Associated Oncogene (GLI) family of transcription factors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its role in the Hedgehog pathway and its experimental application.

Introduction to the Hedgehog Signaling Pathway and this compound

The Hedgehog signaling pathway is a highly conserved signal transduction cascade essential for embryonic development, tissue patterning, and cell proliferation.[1][2] In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits Smoothened (SMO), preventing downstream signaling.[1] This leads to the proteolytic cleavage of GLI transcription factors (GLI2 and GLI3) into their repressor forms. Upon binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to PTCH, the inhibition of SMO is relieved, leading to the accumulation of active, full-length GLI proteins (GLI1 and GLI2). These translocate to the nucleus and activate the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation.[3]

Dysregulation of the Hh pathway, leading to constitutive activation, is a known driver in several human cancers, including basal cell carcinoma, medulloblastoma, and certain leukemias, as well as cancers of the breast, lung, pancreas, and prostate.[1][4] While SMO inhibitors like vismodegib (B1684315) and sonidegib have been approved for clinical use, resistance can emerge through mutations in SMO or through activation of the pathway downstream of SMO.[4][5]

This compound (also known as NSC 75503) is a cell-permeable small molecule that functions as a potent antagonist of GLI transcription factors.[6][7][8] It inhibits Hedgehog signaling downstream of both SMO and the Suppressor of Fused (SUFU), a negative regulator of GLI proteins.[9][10][11] This makes this compound a valuable tool for studying Hh signaling and a potential therapeutic agent for cancers with downstream pathway activation.[11]

Mechanism of Action

This compound directly targets the GLI family of transcription factors (GLI1 and GLI2), inhibiting their transcriptional activity.[11][12] Studies have shown that this compound acts at the nuclear level, as it can block transcription induced by a GLI1 mutant that is constitutively localized to the nucleus.[6][13] While the precise binding site is still under investigation, evidence suggests that this compound disrupts the interaction of GLI proteins with DNA.[12] This leads to a reduction in the expression of Hh target genes, such as PTCH1 and GLI1 itself, thereby inhibiting the pro-proliferative and anti-apoptotic effects of aberrant Hh signaling.[7][14] this compound has demonstrated a high degree of selectivity for the Hedgehog pathway, with minimal effects on other signaling cascades such as TNF/NF-κB, glucocorticoid receptor transactivation, and the Ras-Raf-Mek-Mapk pathway.[11]

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| GLI1-induced Transcription | HEK293 | IC50 | 5 µM | [6][7][9] |

| GLI-responsive Luciferase Reporter | Shh-Light II (NIH 3T3) | IC50 | ~5 µM | [11] |

| Cell Viability | CCRF-CEM, CEM7e14, CEM1e15, Jurkat (T-ALL) | Dose-dependent reduction | 10 µM (48 hr) | [7] |

| Gene Expression (Gli1 mRNA) | Sufu-/- MEFs | Significant reduction | 10 µM (3 days) | [11][13] |

| Gene Expression (Hip1 mRNA) | Sufu-/- MEFs | Significant reduction | 10 µM (3 days) | [11] |

| Gene Expression (Patched 1) | T-ALL cells | Reduction | Not specified | [14] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment Regimen | Outcome | Reference |

| Nude mice with 22Rv1 xenografts | Human Prostate Cancer | 50 mg/kg/day via subcutaneous injection for 18 days | Inhibition of tumor growth | [6][7][11] |

| Nude mice with 22Rv1 xenografts | Human Prostate Cancer | 50 mg/kg every other day via subcutaneous injection for 18 days | Inhibition of additional xenograft growth and limited increase in tumor size | [6][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of this compound.

GLI-Responsive Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on GLI-mediated transcription.

Materials:

-

HEK293 cells or Shh-Light II cells (NIH 3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a Renilla luciferase control reporter)

-

GLI1 expression plasmid (for co-transfection in HEK293 cells)

-

12xGliBS-Luc reporter plasmid (contains 12 tandem GLI binding sites upstream of a luciferase gene)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

White, clear-bottom 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 or Shh-Light II cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection or treatment.

-

Transfection (for HEK293 cells):

-

Co-transfect the cells with the GLI1 expression plasmid, the 12xGliBS-Luc reporter plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours to allow for plasmid expression.

-

-

Compound Treatment:

-

Luciferase Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., T-ALL cell lines)

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment:

-

Add serial dilutions of this compound to the wells. Include a DMSO-only control.

-

Incubate for a specified period (e.g., 48 hours).[7]

-

-

Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or fluorometric development.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the readings to the DMSO-only control to determine the percentage of cell viability.

-

Plot cell viability against the this compound concentration.

-

Quantitative Real-Time PCR (qRT-PCR) for Hh Target Gene Expression

This method is used to measure the effect of this compound on the mRNA levels of Hh target genes.

Materials:

-

Cells treated with this compound or DMSO

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., GLI1, PTCH1, HIP1) and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat cells with this compound or DMSO for the desired time (e.g., 2-3 days).[7]

-

Harvest the cells and extract total RNA using an RNA extraction kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

-

qRT-PCR:

-

Set up the qRT-PCR reactions with the cDNA, primers for the target and housekeeping genes, and the qRT-PCR master mix.

-

Run the reactions on a qRT-PCR instrument.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the DMSO-treated control.

-

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cells capable of forming tumors in mice (e.g., 22Rv1 prostate cancer cells)

-

This compound formulation for injection (e.g., dissolved in a suitable vehicle)

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation:

-

Treatment:

-

Monitoring:

-

Measure tumor volume with calipers at regular intervals throughout the study.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight and volume can be compared between the treatment and control groups.

-

Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., BrdU) and apoptosis markers (e.g., cleaved caspase-3), or qRT-PCR for Hh target gene expression.[13]

-

Visualizations

Hedgehog Signaling Pathway and this compound Inhibition

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on active GLI.

Experimental Workflow for this compound Evaluation

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a specific and potent inhibitor of the GLI transcription factors, representing a critical tool for both basic research and therapeutic development. Its ability to block Hedgehog signaling downstream of SMO makes it particularly valuable for overcoming resistance to upstream inhibitors and for treating cancers with pathway activation at the level of GLI. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of the Hedgehog pathway and its role in disease. Further investigation into the precise molecular interactions of this compound with GLI proteins will undoubtedly provide deeper insights and may facilitate the development of even more potent and specific second-generation GLI inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the Hedgehog signaling pathway in cancer: beyond Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. scbt.com [scbt.com]

- 9. PharmaOnco™ this compound - Creative Biolabs [creative-biolabs.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. pnas.org [pnas.org]

- 14. Inhibition of hedgehog signaling by GANT58 induces apoptosis and shows synergistic antitumor activity with AKT inhibitor in acute T cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

GANT 58: A Technical Guide to a GLI1/2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GANT 58 is a small molecule inhibitor that has garnered significant interest in cancer research due to its specific targeting of the Glioma-Associated Oncogene (GLI) family of transcription factors. As key effectors of the Hedgehog (Hh) signaling pathway, aberrant GLI activity is implicated in the development and progression of numerous cancers. This technical guide provides a comprehensive overview of this compound, including its molecular target, mechanism of action, and relevant experimental data and protocols.

Core Concepts: Molecular Target and Mechanism of Action

This compound is a potent antagonist of the GLI family of zinc-finger transcription factors, primarily GLI1 and GLI2.[1][2] It functions by inhibiting GLI-mediated transcription, a critical downstream step in the Hedgehog signaling pathway.[1][2] The inhibitory action of this compound occurs downstream of the transmembrane protein Smoothened (Smo) and the Suppressor of Fused (Sufu) protein, a negative regulator of GLI.[1] Evidence suggests that this compound exerts its effects at the nuclear level, as it can still block transcription induced by a mutated form of GLI1 that is retained in the nucleus.[1] While the precise binding site of this compound on the GLI1 protein has not been definitively elucidated, its inhibitory action is thought to interfere with the ability of GLI1 to bind to its target DNA sequences.

Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell growth and tumorigenesis. This compound intervenes at the terminal step of this pathway.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| GLI1-induced Transcription | Shh-Light II | IC50 | ~5 µM | [1] |

| GLI-responsive Luciferase Reporter | Shh-Light II | IC50 | ~5 µM |

Table 2: Effect of this compound on Cancer Cell Viability

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Cell Viability | Dose-dependent reduction | [2] |

| CEM/VLB100 | T-cell Acute Lymphoblastic Leukemia | Cell Viability | Dose-dependent reduction | [2] |

| 22Rv1 | Prostate Cancer | Cell Proliferation (BrdU) | ~40-50% inhibition at 5 µM | [3] |

| PANC-1 | Pancreatic Cancer | Cell Proliferation (BrdU) | ~40-50% inhibition at 5 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

GLI-Responsive Luciferase Reporter Assay

This assay is fundamental for quantifying the inhibitory effect of this compound on GLI-mediated transcription.

Protocol Details:

-

Cell Seeding: Seed Shh-Light II cells (or other suitable reporter cell lines) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of the assay.

-

Transfection (Optional): For cells that do not endogenously express high levels of GLI1, co-transfect with a GLI1 expression plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Add the compound to the cells, ensuring a final DMSO concentration of <0.5%. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively assess the ability of this compound to inhibit the binding of GLI1 to its DNA consensus sequence.

Protocol Details:

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides containing the GLI1 binding consensus sequence (5'-GACCACCCA-3'). Label the probe with a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye) or a radioactive isotope (e.g., ³²P).

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells overexpressing GLI1.

-

Binding Reaction: In a microcentrifuge tube, combine the labeled probe, nuclear extract, and varying concentrations of this compound in a binding buffer. Include a negative control (no nuclear extract) and a competitor control (unlabeled probe).

-

Incubation: Incubate the binding reactions at room temperature for 20-30 minutes.

-

Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the gel in a cold room or with a cooling system.

-

Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P). A decrease in the shifted band (protein-DNA complex) in the presence of this compound indicates inhibition of binding.

Co-Immunoprecipitation (Co-IP)

Co-IP can be employed to investigate if this compound disrupts the interaction of GLI1 with other proteins.

Protocol Details:

-

Cell Lysis: Lyse cells expressing the proteins of interest with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., GLI1) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the putative interacting "prey" protein. A reduced amount of the prey protein in the this compound-treated sample would suggest that the inhibitor disrupts the protein-protein interaction.

Conclusion

This compound is a valuable research tool for studying the Hedgehog signaling pathway and its role in cancer. Its specific inhibition of GLI-mediated transcription provides a means to dissect the downstream effects of Hh signaling and to explore the therapeutic potential of targeting GLI in various malignancies. The experimental protocols outlined in this guide provide a foundation for researchers to investigate the effects of this compound in their specific models of interest. Further research is warranted to precisely define the binding site of this compound on GLI proteins and to expand the characterization of its efficacy across a broader range of cancer types.

References

GANT 58: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GANT 58 is a potent and specific small-molecule inhibitor of the Hedgehog (Hh) signaling pathway. It acts by targeting the GLI family of transcription factors, the terminal effectors of the pathway, thereby offering a distinct mechanism of action compared to inhibitors targeting upstream components like Smoothened (SMO). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It includes detailed summaries of its properties in tabular format, a diagrammatic representation of its interaction with the Hedgehog signaling pathway, and representative experimental protocols for its use in research settings.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 2,3,4,5-Tetra(4-pyridyl)thiophene, is a synthetic compound identified for its ability to inhibit GLI-mediated transcription.[1][2][3] Its core structure consists of a central thiophene (B33073) ring substituted with four pyridyl groups.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | References |

| IUPAC Name | 2,3,4,5-Tetra(4-pyridyl)thiophene | [1][2] |

| Synonyms | NSC 75503 | [3][4][5][6][7] |

| CAS Number | 64048-12-0 | [1][2][4][5][8] |

| Molecular Formula | C₂₄H₁₆N₄S | [1][2][3][4][5][8] |

| Molecular Weight | 392.48 g/mol | [1][2][3][4][8] |

| Appearance | Light yellow to yellow crystalline solid | [4][5] |

| Purity | ≥98% | [3][5] |

| SMILES | c1cnccc1-c2c(-c3ccncc3)sc(-c3ccncc3)c2-c3ccncc3 | [7][8] |

| InChI Key | USWLOKMMUTWFMD-UHFFFAOYSA-N | [1][5] |

Table 2: Solubility and Storage of this compound

| Property | Value | References |

| Solubility | Insoluble in H₂O | [6] |

| ≥18.95 mg/mL in DMSO | [6] | |

| 9.09 mg/mL (23.16 mM) in DMSO (sonication recommended) | [7] | |

| 2.5 mg/mL in DMF | [5] | |

| ≥14.9 mg/mL in Ethanol (with gentle warming and sonication) | [6] | |

| Storage (Solid) | Store at +4°C or -20°C | [1][2][8] |

| Stability (Solid) | ≥ 4 years | [5] |

| Storage (In Solvent) | -80°C for up to 1 year | [7] |

Biological Activity and Mechanism of Action

This compound is a selective antagonist of the GLI transcription factors, primarily GLI1 and GLI2.[6] It inhibits GLI-mediated transcription with an IC₅₀ of approximately 5 μM.[1][4][5][6][7][8]

The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the development and progression of various cancers. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched1 (PTCH1) receptor alleviates the inhibition of Smoothened (SMO). Activated SMO then triggers a cascade that prevents the proteolytic cleavage of GLI proteins into their repressor forms. The full-length, activator forms of GLI then translocate to the nucleus to induce the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation.

This compound's Point of Intervention

Unlike many Hedgehog pathway inhibitors that target the SMO receptor, this compound acts downstream of both SMO and the Suppressor of Fused (SUFU), a negative regulator of GLI.[1][2][4][7] This allows this compound to inhibit the pathway even when activation is caused by mutations downstream of SMO. The primary mechanism of this compound is the inhibition of GLI1's ability to bind to DNA and activate transcription.[4] It acts at the nuclear level, effectively blocking the final step of the signaling cascade.[4][7]

Experimental Protocols

The following are representative protocols for common assays involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability / Proliferation Assay (BrdU Incorporation)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.

Objective: To determine the effect of this compound on the proliferation of cancer cells with an active Hedgehog pathway.

Materials:

-

This compound (stock solution in DMSO)

-

Cell line of interest (e.g., 22Rv1 prostate cancer cells)

-

Complete cell culture medium

-

96-well cell culture plates

-

BrdU Labeling Reagent

-

FixDenat solution

-

Anti-BrdU-POD antibody

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., H₂SO₄)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%). Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

BrdU Labeling: Add 10 µL of BrdU labeling reagent to each well and incubate for an additional 2-4 hours.

-

Fixation and Denaturation: Remove the labeling medium and add 200 µL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.

-

Antibody Incubation: Remove the FixDenat solution and add 100 µL of the anti-BrdU-POD antibody solution. Incubate for 90 minutes at room temperature.

-

Washing: Wash the wells three times with PBS.

-

Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate for 5-30 minutes, or until sufficient color development occurs.

-

Measurement: Add 50 µL of the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

GLI-Luciferase Reporter Assay

This protocol is for measuring the specific inhibition of GLI-dependent transcriptional activity.

Objective: To quantify the inhibitory effect of this compound on GLI-mediated gene transcription.

Materials:

-

HEK293 cells or other suitable cell line

-

GLI1 expression plasmid

-

GLI-responsive luciferase reporter plasmid (e.g., 8xGliBS-Luc)

-

Control Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

This compound (stock solution in DMSO)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells in a 10 cm plate with the GLI1 expression plasmid, the GLI-responsive luciferase reporter plasmid, and the Renilla control plasmid.

-

Cell Seeding: After 24 hours, seed the transfected cells into a white, clear-bottom 96-well plate at a density of ~15,000 cells/well.

-

Compound Treatment: Allow cells to attach for several hours, then treat with this compound at various concentrations (e.g., 10 µM). Ensure the final DMSO concentration is consistent.

-

Incubation: Incubate for 24 hours.

-

Cell Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer, following the manufacturer's instructions.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the DMSO-treated control.

In Vivo Studies

This compound has demonstrated anti-tumor activity in vivo. In a typical xenograft model, nude mice are subcutaneously injected with human cancer cells that have an activated Hedgehog pathway (e.g., 22Rv1).[4] Once tumors are established, mice are treated with this compound, often administered via subcutaneous or intraperitoneal injection at doses around 50 mg/kg.[4][7] Tumor growth is monitored over the treatment period, and upon completion, tumors can be excised for further analysis, such as measuring the expression of Hedgehog target genes like PTCH1 and GLI1 via qRT-PCR or immunohistochemistry.[4]

Conclusion

This compound is an invaluable research tool for studying the Hedgehog signaling pathway and its role in disease. Its ability to inhibit the pathway at the level of the GLI transcription factors provides a critical advantage for investigating Hh-driven cancers that are resistant to SMO inhibitors. The data and protocols presented in this guide offer a foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of Hedgehog signaling and the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 4. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Inhibition of hedgehog signaling by GANT58 induces apoptosis and shows synergistic antitumor activity with AKT inhibitor in acute T cell leukemia cells [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

GANT 58: A Technical Guide to its Role in Inhibiting GLI-Mediated Transcription

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GANT 58, a small molecule inhibitor of the GLI family of transcription factors. It details the mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound is a potent and specific antagonist of the GLI1 and GLI2 transcription factors, which are the terminal effectors of the Hedgehog (Hh) signaling pathway.[1][2] By inhibiting GLI-mediated transcription, this compound effectively blocks the activity of the Hh pathway downstream of the Smoothened (SMO) and Suppressor of Fused (SUFU) proteins.[1][2] This makes it a valuable tool for studying Hh signaling and a potential therapeutic agent for cancers driven by aberrant Hh pathway activation, particularly those with resistance to SMO inhibitors. This compound has been shown to inhibit the transcription of GLI1-induced genes with an IC50 of approximately 5 μM.[1][2]

The Hedgehog-GLI Signaling Pathway and the Role of this compound

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor, which alleviates its inhibition of the G-protein coupled receptor, Smoothened (SMO). Activated SMO then triggers a signaling cascade that culminates in the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). These GLI proteins translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, survival, and differentiation.

This compound acts at the final step of this cascade, directly inhibiting the transcriptional activity of GLI1 and GLI2.[1] Its mechanism of action is independent of upstream components like SMO and SUFU, making it effective in contexts where the pathway is activated by mutations downstream of SMO.[1][3]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various cellular and in vivo models. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| GLI1-Induced Transcription | HEK293T | IC50 | 5 µM | [1] |

| Hh Pathway Reporter Assay | Shh-LIGHT2 (NIH 3T3) | IC50 | ~5 µM | [3] |

| Cell Viability | PANC1 (Pancreatic Cancer) | - | Reduction | [3] |

| Cell Viability | 22Rv1 (Prostate Cancer) | - | Reduction | [3] |

| Target Gene Expression | Sufu-/- MEFs | - | Reduction | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Nude Mice Xenograft | Prostate (22Rv1) | 50 mg/kg/day, s.c. | Inhibition of tumor growth | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in inhibiting GLI-mediated transcription.

Luciferase Reporter Assay for GLI Activity

This assay quantifies the transcriptional activity of GLI factors in response to Hedgehog pathway activation and its inhibition by this compound.

Materials:

-

Shh-LIGHT2 cells (NIH 3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Sonic Hedgehog (SHH) ligand or Smoothened Agonist (SAG)

-

Dual-Luciferase® Reporter Assay System (Promega)

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Seed Shh-LIGHT2 cells in a 96-well plate at a density of 2.5 x 10^4 cells/well and allow them to adhere overnight.

-

The following day, replace the medium with low-serum medium (e.g., 0.5% FBS).

-

Add this compound at desired concentrations (e.g., 0.1 to 20 µM).

-

Induce Hedgehog pathway activation by adding SHH ligand (e.g., 100 ng/mL) or SAG (e.g., 100 nM). Include a vehicle control (DMSO).

-

Incubate for 24-48 hours.

-

Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Western Blot Analysis of GLI Target Gene Expression

This method is used to detect changes in the protein levels of GLI target genes, such as PTCH1 and GLI1 itself, following treatment with this compound.

Materials:

-

Cancer cell lines with active Hh signaling (e.g., PANC1, 22Rv1)

-

This compound

-

RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-GLI1 (e.g., Cell Signaling Technology, #2643)

-

Rabbit anti-PTCH1 (e.g., Abcam, ab53715)

-

Rabbit anti-GAPDH (e.g., Abcam, ab9485) as a loading control

-

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Protocol:

-

Plate cells and treat with this compound (e.g., 5-10 µM) for 24-48 hours.

-

Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-GLI1 at 1:1000, anti-PTCH1 at 1:1000, anti-GAPDH at 1:5000) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:2000) for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using ECL substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control (GAPDH).

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

22Rv1 prostate cancer cells

-

Matrigel

-

This compound

-

Vehicle solution (e.g., corn oil:ethanol 4:1)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of 22Rv1 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of RPMI 1640 and Matrigel) into the flank of each mouse.[1]

-

Allow tumors to grow to a palpable size (e.g., ~150-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) or vehicle control subcutaneously daily or every other day.[1]

-

Measure tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (length x width²)/2.

-

Monitor animal weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if this compound inhibits the binding of GLI1 to the promoter regions of its target genes.

Materials:

-

Cells treated with this compound or vehicle

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

ChIP lysis buffer

-

Sonicator

-

ChIP-grade anti-GLI1 antibody (e.g., Cell Signaling Technology, #2643)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

ChIP wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for GLI1 target gene promoters (e.g., PTCH1, HHIP) and a negative control region.

Validated ChIP-qPCR Primers for Human GLI1 Target Genes:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| PTCH1 | GACCGGCCTTGCCTCAACCC | CAGGGCGTGAGCGCTGACAA |

| HHIP | AGCCAGCCGAGTCCTGAAT | GCGCTTGAAGAAAGCCATACA |

Protocol:

-

Treat cells with this compound or vehicle.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and shear the chromatin by sonication.

-

Immunoprecipitate the chromatin with anti-GLI1 antibody or control IgG overnight.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin and reverse the cross-links.

-

Purify the DNA.

-

Quantify the amount of target promoter DNA in each sample by qPCR using the primers listed above.

-

Express the results as a percentage of input DNA.

Conclusion

This compound is a critical research tool for dissecting the complexities of the Hedgehog-GLI signaling pathway. Its ability to inhibit GLI-mediated transcription downstream of SMO provides a unique advantage for studying Hh-driven cancers, especially those that have developed resistance to upstream inhibitors. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the multifaceted roles of this compound in various biological and pathological contexts. As research into Hh signaling continues to evolve, this compound will undoubtedly remain a cornerstone for advancing our understanding and developing novel therapeutic strategies.

References

GANT 58: A Deep Dive into its Selectivity for GLI Transcription Factors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention. The final effectors of the Hh pathway are the GLI family of zinc-finger transcription factors: GLI1, GLI2, and GLI3. GANT 58 has emerged as a potent and selective small molecule inhibitor of GLI-mediated transcription, acting downstream of the transmembrane protein Smoothened (SMO), a target of other Hh pathway inhibitors like cyclopamine. This technical guide provides a comprehensive overview of the selectivity of this compound for GLI proteins, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action and Selectivity

This compound exerts its inhibitory effects by directly targeting the GLI transcription factors, thereby preventing the transactivation of Hh target genes. A key aspect of its utility as a research tool and potential therapeutic agent is its high selectivity for the Hh pathway.

Quantitative Analysis of GLI Inhibition

| Target | Assay Type | IC50 | Reference |

| GLI1-mediated transcription | Luciferase Reporter Assay | ~5 µM | [2][3][4] |

| GLI2-mediated transcription | Luciferase Reporter Assay | Inhibition demonstrated, specific IC50 not reported | [1] |

| GLI3-mediated transcription | - | Data not available | - |

Selectivity Profile Against Other Signaling Pathways

Studies have demonstrated that this compound exhibits a high degree of selectivity for the Hedgehog signaling pathway. At concentrations effective for GLI inhibition, it does not significantly affect other major signaling cascades. Specifically, no inhibitory activity has been observed for the following pathways at concentrations up to 10 µM:

-

TNF signaling/NFκB activation[3]

-

Glucocorticoid receptor gene transactivation[3]

-

Ras-Raf-Mek-Mapk cascade[3]

This high selectivity underscores the specific nature of this compound's interaction with the GLI transcription factors.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of this compound and the experimental approaches used to characterize it, the following diagrams are provided.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

GLI-Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of GLI proteins in response to this compound treatment.

Materials:

-

HEK293T or other suitable cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

GLI1 or GLI2 expression vector

-

GLI-responsive firefly luciferase reporter vector (e.g., pGL3-8xGli-luc)

-

Renilla luciferase control vector (e.g., pRL-TK)

-

Lipofectamine 2000 or other transfection reagent

-

This compound (dissolved in DMSO)

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

-

Transfection: Co-transfect cells with the GLI expression vector, the GLI-responsive firefly luciferase reporter vector, and the Renilla luciferase control vector using Lipofectamine 2000 according to the manufacturer's instructions.

-

This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the DMSO-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

This assay assesses the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., PANC-1, 22Rv1)

-

Appropriate cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48 or 72 hours). Include a DMSO vehicle control.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Express the cell viability as a percentage of the DMSO-treated control.

Selectivity Assay Using Reporter Genes for Off-Target Pathways

This protocol outlines a general method to assess the selectivity of this compound against other signaling pathways.

Materials:

-

Cell line suitable for the specific reporter assay (e.g., HEK293T)

-

Reporter plasmid for the pathway of interest (e.g., NFκB-luciferase, GRE-luciferase for glucocorticoid response)

-

Appropriate stimulator for the pathway (e.g., TNF-α for NFκB)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

96-well plates

-

Luminometer

Protocol:

-

Transfection: Transfect cells with the specific reporter plasmid and a Renilla control vector.

-

Treatment: After 24 hours, treat the cells with the specific pathway stimulator in the presence or absence of this compound (e.g., 10 µM).

-

Incubation: Incubate for the appropriate time for the specific pathway activation (typically 6-24 hours).

-

Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities as described in the GLI-Luciferase Reporter Assay protocol.

-

Data Analysis: Normalize the reporter luciferase activity to the Renilla activity. Compare the activity in the presence of this compound to the control (stimulator only) to determine if there is any significant inhibition.

Conclusion

This compound is a valuable tool for studying the Hedgehog signaling pathway due to its specific inhibition of GLI-mediated transcription. The available data robustly supports its selectivity for the Hh pathway over other major signaling cascades. While the precise inhibitory concentrations for GLI2 and GLI3 remain to be fully elucidated, this compound's well-characterized activity against GLI1 makes it an indispensable reagent for cancer research and drug development efforts targeting the Hedgehog pathway. The detailed protocols provided in this guide are intended to facilitate further research into the nuanced mechanisms of GLI inhibition and the development of next-generation Hh pathway antagonists.

References

GANT 58: A Technical Guide to Its Impact on Cancer Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GANT 58, a small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It details the compound's mechanism of action, its quantifiable effects on cancer cell proliferation, and standardized protocols for its experimental application.

Introduction: Targeting the Hedgehog Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular proliferation and differentiation during embryonic development.[1][2] In adult tissues, its activity is normally suppressed. However, aberrant reactivation of this pathway is a known driver in the initiation and progression of various human cancers, including those of the pancreas, prostate, and colon, as well as medulloblastoma and rhabdomyosarcoma.[3][4][5]

The final effectors of the Hh pathway are the Glioma-Associated Oncogene Homolog (GLI) family of zinc-finger transcription factors.[1] this compound (NSC 75503) is a potent, cell-permeable small molecule antagonist that specifically targets GLI1 and GLI2, inhibiting their transcriptional activity.[1][2] By acting downstream of the canonical transmembrane protein Smoothened (SMO), this compound offers a therapeutic strategy for cancers with Hh pathway activation that is independent of or resistant to SMO inhibitors.[2][6] This guide focuses on the molecular impact and experimental use of this compound in cancer research.

Mechanism of Action

This compound exerts its anti-proliferative effects by directly inhibiting the function of GLI transcription factors. In the canonical Hedgehog pathway, the binding of an Hh ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor alleviates PTCH's inhibition of SMO.[3] This allows SMO to activate a downstream cascade that prevents the proteolytic cleavage of GLI proteins into their repressor forms. Consequently, full-length GLI activators translocate to the nucleus and initiate the transcription of target genes that promote cell growth, survival, and proliferation, such as PTCH1 and GLI1 itself.[3][6]

This compound functions downstream of SMO and the key negative regulator, Suppressor of fused (SUFU).[1][6] It prevents GLI proteins from binding to DNA, thereby blocking the transcription of these oncogenic target genes.[7] This mechanism has been confirmed in cells with genetic ablation of SUFU or in cell lines where Hh pathway activation occurs downstream of SMO, rendering them insensitive to SMO inhibitors like cyclopamine.[6] this compound demonstrates high selectivity for the Hh/Gli signaling cascade, with no significant inhibition observed in other major pathways such as TNF/NF-κB or the Ras-Raf-Mek-Mapk cascade.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Hedgehog signaling drives cellular survival in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reduction of Human Embryonal Rhabdomyosarcoma Tumor Growth by Inhibition of the Hedgehog Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional precision medicine identifies new therapeutic candidates for medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of GLI-mediated transcription and tumor cell growth by small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. curesarcoma.org [curesarcoma.org]

Foundational Research on GANT 58 in Developmental Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hedgehog (Hh) signaling pathway is a cornerstone of embryonic development, governing cell proliferation, patterning, and determination.[1] Its dysregulation is implicated in various developmental abnormalities and cancers. The GLI family of zinc-finger transcription factors are the ultimate effectors of the Hh pathway.[2] GANT 58 (NSC 75503) has been identified as a potent and specific small-molecule antagonist of GLI1 and GLI2, making it an invaluable tool for investigating Hh-dependent processes in developmental biology and a potential therapeutic agent.[3][4] This document provides a comprehensive technical overview of the foundational research on this compound, detailing its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Mechanism of Action

This compound inhibits the Hedgehog signaling pathway by directly targeting the GLI transcription factors.[5] Crucially, its point of intervention is downstream of the canonical upstream components, Smoothened (SMO) and Suppressor of Fused (SUFU).[1][4][6] This allows this compound to block pathway activity even in cases where mutations have led to constitutive activation downstream of SMO, a common occurrence in certain cancers.[4]

The primary mechanism of this compound is the inhibition of GLI-mediated transcription.[1][4][7] It has been shown to block the transcriptional activation by both GLI1 and GLI2.[3][4] This inhibition occurs at the nuclear level; this compound is effective even against GLI1 mutants with a disabled nuclear export signal.[3][4] By preventing GLI proteins from activating their target genes, such as Patched 1 (PTCH1) and GLI1 itself, this compound effectively shuts down the biological outputs of the Hh pathway, leading to cell cycle arrest and apoptosis in Hh-dependent cells.[1][8]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various foundational studies.

Table 1: In Vitro Efficacy and IC50 Values

| Parameter | Value | Cell Line / System | Notes | Reference |

|---|---|---|---|---|

| IC50 | 5 µM | HEK293 cells | Inhibition of GLI1-induced transcription in a luciferase reporter assay. | [1][4][7] |

| Effective Concentration | 10 µM | Shh-L2 cells | Reduction of Hedgehog pathway signaling after 48 hours. | [1] |

| Effective Concentration | 10 µM | Ptch1-/- MEFs | Reduction of Gli1 mRNA levels after 2-3 days. | [4] |

| Effective Concentration | 10 µM | Sufu-/- MEFs | Significant reduction of Gli1 and Hip1 mRNA levels. | [4][6] |

| Effective Concentration | 5 µM | PANC1, 22Rv1 cells | Reduction in GLI1 and PTCH expression after 48 hours. | [4] |

| Cell Cycle Effect | Increase in G1/S phase | CCRF-CEM cells | Observed after 48-hour treatment with 10 µM this compound. | [1] |

| Cell Cycle Effect | Decrease in G2/M phase| CCRF-CEM cells | Observed after 48-hour treatment with 10 µM this compound. |[1] |

Table 2: In Vivo Efficacy (Xenograft Models)

| Parameter | Value | Animal Model | Tumor Type | Notes | Reference |

|---|---|---|---|---|---|